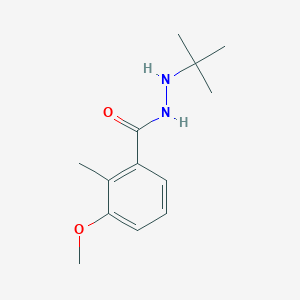
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide
概要
説明
作用機序
Target of Action
N’-tert-butyl-3-methoxy-2-methylbenzohydrazide is primarily used as an intermediate in the synthesis of methoxyfenozide . Methoxyfenozide is an insecticide that targets the ecdysone receptor, a key protein involved in the molting process of insects .
Mode of Action
The compound interacts with its target by mimicking the natural ecdysone hormone, leading to premature molting and eventually death of the insect
Biochemical Pathways
The compound affects the ecdysone receptor pathway, which is crucial for insect growth and development . By disrupting this pathway, the compound causes detrimental effects on the insect’s life cycle .
Pharmacokinetics
It is known that the compound is slightly soluble in chloroform and methanol , which may influence its absorption and distribution in the insect’s body.
Result of Action
The primary result of the compound’s action is the disruption of the insect’s normal growth and development, leading to premature molting and death . This makes it an effective ingredient in certain insecticidal and pesticidal formulations .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents may affect its distribution in the environment and its uptake by insects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or chloroform, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
化学反応の分析
Types of Reactions: N’-tert-butyl-3-methoxy-2-methylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
科学的研究の応用
Chemistry: N’-tert-butyl-3-methoxy-2-methylbenzohydrazide is used as an intermediate in the synthesis of methoxyfenozide, which is a key ingredient in insecticidal formulations .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including insecticidal and pesticidal properties .
Industry: In the industrial sector, N’-tert-butyl-3-methoxy-2-methylbenzohydrazide is utilized in the production of various agrochemicals and pesticides .
類似化合物との比較
Methoxyfenozide: A direct derivative of N’-tert-butyl-3-methoxy-2-methylbenzohydrazide, used as an insecticide.
Tebufenozide: Another insecticide with a similar mode of action.
Uniqueness: N’-tert-butyl-3-methoxy-2-methylbenzohydrazide is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of methoxyfenozide. This makes it a valuable compound in the production of insecticidal formulations .
特性
IUPAC Name |
N'-tert-butyl-3-methoxy-2-methylbenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9-10(7-6-8-11(9)17-5)12(16)14-15-13(2,3)4/h6-8,15H,1-5H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHNWUMYNZVUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)C(=O)NNC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














